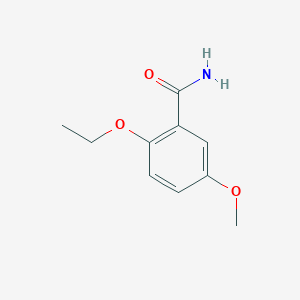

2-Ethoxy-5-methoxybenzamide

Description

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-ethoxy-5-methoxybenzamide |

InChI |

InChI=1S/C10H13NO3/c1-3-14-9-5-4-7(13-2)6-8(9)10(11)12/h4-6H,3H2,1-2H3,(H2,11,12) |

InChI Key |

BAFPIVSUZRAYKE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)OC)C(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 2-ethoxy-5-methoxybenzamide exhibits significant antiproliferative effects against several cancer cell lines. The compound's mechanism of action is primarily attributed to its ability to induce apoptosis and inhibit cell proliferation through various pathways.

Case Study: Antiproliferative Effects

A study evaluated the cytotoxicity of this compound against multiple cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Induction of apoptosis via ROS generation |

| HeLa | 15 | Inhibition of DNA topoisomerase I |

| A431 | 20 | Cell cycle arrest at G2/M phase |

The compound was found to induce reactive oxygen species (ROS), leading to cellular stress and subsequent apoptosis in cancer cells. Additionally, it inhibited DNA topoisomerases, which are crucial for DNA replication and repair, thereby enhancing its anticancer potential .

Antimicrobial Properties

The compound also demonstrates notable antimicrobial activity. Studies have shown that it is effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table: Antimicrobial Activity

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 8 µg/mL |

| This compound | S. aureus | 4 µg/mL |

This antimicrobial activity suggests potential applications in developing new antibiotics or preservatives for food and pharmaceutical products .

Agricultural Applications

Herbicidal Activity

Recent research has identified derivatives of benzamides, including this compound, as promising candidates for herbicides. These compounds interfere with the biosynthesis pathways in plants, particularly affecting the production of carotenoids.

Table: Herbicidal Effects

| Compound Name | Target Plant Species | Effect Observed |

|---|---|---|

| This compound | Brassica napus | Bleaching of new leaves |

| This compound | Zea mays | Growth inhibition |

The herbicidal properties stem from the compound's ability to disrupt essential metabolic processes in target plants, making it a candidate for developing environmentally friendly herbicides .

Material Science Applications

Polymer Development

In material science, derivatives of benzamides have been explored for their potential use in polymer synthesis. The incorporation of such compounds into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Table: Properties of Benzamide-Based Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Benzamide-modified polymer | 250 | 50 |

| Standard polymer | 200 | 30 |

These enhancements make benzamide derivatives suitable for applications in coatings, adhesives, and other industrial materials .

Comparison with Similar Compounds

Key Research Findings

- Antimicrobial Activity : Brominated benzamides with methoxy groups exhibit potent activity against Gram-positive bacteria and biofilms, attributed to the electron-withdrawing effects of halogens enhancing target binding .

- Pharmacological Potential: Methoxy and amino substitutions in benzamides improve blood-brain barrier penetration, making them candidates for neurological disorders .

- Stability Considerations : Amides (e.g., benzamides) generally outperform esters in metabolic stability, critical for oral drug delivery .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethoxy-5-methoxybenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common synthesis involves coupling 2-ethoxy-5-methoxybenzoic acid with ammonia or an amine using dehydrating agents like thionyl chloride under reflux . Optimizing reaction time, temperature, and stoichiometry is critical. For instance, extended reflux durations may improve yield but risk side reactions (e.g., hydrolysis of the methoxy group). Purity can be assessed via HPLC or TLC, with recrystallization in ethanol/water mixtures recommended for purification .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : NMR should show characteristic peaks for the ethoxy group (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and methoxy group (δ 3.8–3.9 ppm) .

- IR : Look for amide C=O stretching (~1650 cm) and O–CH vibrations (~2850 cm) .

- Mass Spectrometry : Confirm molecular ion peaks (m/z 195.2 for [M+H]) .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability in experimental setups?

- Methodological Answer : The compound’s solubility is pH-dependent due to the amide and ether groups. It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying temperatures (4°C to 40°C) and pH (3–9) are advised to assess degradation pathways. Monitor via UV-Vis spectroscopy for absorbance shifts .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound, particularly in enzyme inhibition or receptor binding?

- Methodological Answer :

- Enzyme Inhibition : Use fluorogenic substrates or colorimetric assays (e.g., for acetylcholinesterase or kinases). Pre-incubate the enzyme with the compound and measure residual activity. Include positive controls (e.g., galantamine for cholinesterase) and validate with IC calculations .

- Receptor Binding : Radioligand displacement assays (e.g., -labeled ligands) can quantify affinity. Ensure proper negative controls (e.g., buffer-only) and account for nonspecific binding using excess unlabeled ligand .

Q. What strategies resolve contradictions in activity data between in vitro and in vivo studies for this compound derivatives?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:

- Metabolic Profiling : Incubate the compound with liver microsomes to identify degradation products .

- Prodrug Design : Modify the amide group (e.g., ester prodrugs) to enhance membrane permeability .

- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution using LC-MS/MS .

Q. How do substituent variations (e.g., halogenation at the 5-position) alter the electronic and steric profiles of this compound, and how can this inform SAR studies?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to map electron density and HOMO-LUMO gaps. Substituents like Cl or F increase electron-withdrawing effects, potentially enhancing binding to electrophilic enzyme pockets .

- X-ray Crystallography : Resolve co-crystal structures with target proteins to identify key interactions (e.g., hydrogen bonds with the methoxy group) .

Q. What analytical methods are suitable for detecting trace impurities in this compound batches, and how are they validated?

- Methodological Answer :

- HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Validate via spike-and-recovery experiments for accuracy (≥95%) and precision (RSD <2%) .

- Elemental Analysis : Confirm stoichiometry (CHNO) to detect inorganic residues .

Safety and Compliance

Q. What are the recommended storage and handling protocols for this compound to ensure laboratory safety?

- Methodological Answer : Store in airtight containers at 4°C, protected from light and moisture. Use nitrile gloves and fume hoods during handling. For spills, neutralize with 5% sodium bicarbonate and dispose via hazardous waste protocols .

Data Interpretation and Reporting

Q. How should researchers address conflicting spectral data (e.g., NMR peak splitting) when characterizing this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.